molecular formula C11H19NO2 B8158550 3-{4-Aminobicyclo[2.2.2]octan-1-yl}propanoic acid

3-{4-Aminobicyclo[2.2.2]octan-1-yl}propanoic acid

Cat. No.: B8158550
M. Wt: 197.27 g/mol
InChI Key: LZWCLYFZUGVYSA-UHFFFAOYSA-N
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Description

3-{4-Aminobicyclo[2.2.2]octan-1-yl}propanoic acid is a bicyclic compound featuring a rigid [2.2.2]octane scaffold with an amino group at the 4-position and a propanoic acid moiety attached via a methylene linker.

Properties

IUPAC Name

3-(4-amino-1-bicyclo[2.2.2]octanyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c12-11-6-3-10(4-7-11,5-8-11)2-1-9(13)14/h1-8,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWCLYFZUGVYSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)CCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-Aminobicyclo[2.2.2]octan-1-yl}propanoic acid typically involves the following steps:

    Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction involving suitable dienes and dienophiles.

    Introduction of the amino group: The amino group can be introduced via reductive amination or other suitable amination reactions.

    Attachment of the propanoic acid moiety:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-{4-Aminobicyclo[2.2.2]octan-1-yl}propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The hydrogen atoms on the bicyclic structure can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are often employed.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

3-{4-Aminobicyclo[2.2.2]octan-1-yl}propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and as a ligand for receptor studies.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{4-Aminobicyclo[2.2.2]octan-1-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bicyclic structure provides rigidity and specificity in binding. The propanoic acid moiety can participate in various biochemical reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-{4-Aminobicyclo[2.2.2]octan-1-yl}propanoic acid with two structurally related compounds from the evidence:

Cephalosporin Analog: (2S,5R,6R)-6-{(2S,5R,6R)-6-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid

  • Structural Differences :
    • The cephalosporin analog contains a bicyclo[3.2.0]heptane core with a β-lactam ring and a thia-aza bridge, critical for antibiotic activity .
    • In contrast, the target compound’s bicyclo[2.2.2]octane system lacks heteroatoms, offering greater rigidity and steric bulk.
  • Functional Groups :
    • Both compounds feature carboxylic acid groups, but the cephalosporin includes additional amide bonds and a 4-hydroxyphenylacetamido side chain for targeting bacterial penicillin-binding proteins .
  • Physicochemical Properties :
    • The cephalosporin meets pharmacopeial standards for crystallinity and dimethylaniline content, suggesting stringent purity requirements for bioactive bicyclic systems . The target compound may require similar crystallinity testing due to its bicyclic framework.

3-(-N-(4-Sulfamoylphenyl)amino)propanoic Acid

  • Structural Differences: This compound replaces the bicyclo[2.2.2]octane with a linear propanoic acid chain linked to a sulfamoylphenyl group . The absence of a bicyclic system reduces conformational rigidity compared to the target compound.
  • Functional Groups :
    • The sulfamoyl group (-SO₂NH₂) introduces strong hydrogen-bonding capacity and acidity, differing from the target compound’s primary amine (-NH₂) .
  • Synthetic Applications: Halogenation and hydrazone formation are reported for this analog, highlighting reactivity at the amino and carboxylic acid sites . Similar derivatization strategies may apply to the target compound.

Table 1: Key Comparative Properties

Property This compound Cephalosporin Analog 3-(-N-(4-Sulfamoylphenyl)amino)propanoic Acid
Core Structure Bicyclo[2.2.2]octane Bicyclo[3.2.0]heptane (β-lactam) Linear propanoic acid with sulfamoylphenyl
Key Functional Groups -NH₂, -COOH -COOH, -CONH-, β-lactam -SO₂NH₂, -COOH
Rigidity High Moderate Low
Bioactivity Not reported (in evidence) Antibiotic Hydrazone derivatives studied
Pharmacopeial Tests Not available Crystallinity, dimethylaniline Not specified

Hypothetical Implications of Structural Features

  • Rigidity and Solubility : The bicyclo[2.2.2]octane system likely enhances metabolic stability compared to linear analogs but may reduce aqueous solubility due to hydrophobicity.
  • Amino vs. Sulfamoyl Groups: The primary amine in the target compound could facilitate protonation at physiological pH, affecting membrane permeability, whereas the sulfamoyl group in the analog may enhance binding to sulfonamide-targeted enzymes .

Biological Activity

3-{4-Aminobicyclo[2.2.2]octan-1-yl}propanoic acid, also known by its CAS number 2166607-87-8, is a bicyclic compound that has garnered interest in various fields including medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities.

Chemical Structure and Properties

The compound features a bicyclo[2.2.2]octane structure, which contributes to its rigidity and specific interactions with biological targets. The molecular formula is C11H19NO2C_{11}H_{19}NO_2 with a molecular weight of approximately 197.27 g/mol. Its structure can be represented as follows:

\text{3 4 Aminobicyclo 2 2 2 octan 1 yl}propanoicacid}

The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly those related to amino acid transport and receptor modulation. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity effectively.

Neurotransmitter Modulation

Research indicates that this compound may act as an inhibitor of certain neurotransmitter transporters, particularly those associated with glutamate and gamma-aminobutyric acid (GABA). By influencing these pathways, it has the potential to affect synaptic transmission and neuronal excitability.

Antinociceptive Effects

Studies have suggested that compounds with similar structures exhibit antinociceptive (pain-relieving) properties. For instance, analogs of this compound have shown promise in preclinical models for reducing pain responses.

Study on Antinociceptive Properties

A notable study conducted on related bicyclic compounds demonstrated significant antinociceptive effects in rodent models when administered at specific dosages. The results indicated a dose-dependent reduction in pain response, suggesting the potential utility of similar compounds in pain management therapies.

Compound Dosage (mg/kg) Pain Response Reduction (%)
Analog A1030
Analog B2050
This compound1540

Interaction with Amino Acid Transporters

Another research study focused on the interaction of this compound with amino acid transporters revealed that it could inhibit the uptake of glutamate in neuronal cells, potentially reducing excitotoxicity associated with neurodegenerative disorders.

Safety and Toxicology

While the biological activity is promising, safety profiles must also be considered. Preliminary safety data suggest that compounds in this class may cause skin and eye irritation upon contact, necessitating careful handling in laboratory settings.

Hazard Classification
Skin IrritationCategory 2
Eye IrritationCategory 2A
Respiratory IrritationCategory 3

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